Bis(chloromethyl)dimethylgermane
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Overview
Description
Bis(chloromethyl)dimethylgermane, also known as BCDMG, is a chemical compound used in a variety of applications, including synthesis and scientific research. It is a colorless, flammable gas with a pungent odor, and is considered to be highly toxic. BCDMG is a derivative of dimethylgermane, which is a common compound in organic synthesis. It is used in a variety of reactions, including Grignard reactions and Wittig reactions, and has a wide range of applications in the field of scientific research.
Scientific Research Applications
Organoborierung and Synthesis of Sila- and Germacyclopentadiene Derivatives
Bis(chloromethyl)dimethylgermane has been used in the synthesis of new sila- and germacyclopentadiene derivatives. Through organoboration of alkynylgermane compounds, researchers achieved quantitative yields of these derivatives. These compounds have been shown to react with alcohols like ethanol or methanol, leading to the formation of 1,1-dimethyl-3,4-dialkyl-sila- and germacyclopent-3-enes, respectively. Such reactions underscore the compound's utility in creating structurally novel organometallic compounds, which are characterized using NMR spectroscopy techniques (Wrackmeyer, 1986).
Infrared Spectroscopy of Methyl Derivatives of Germanium
In another study, the infrared spectra of various methyl derivatives of germanium, including bis(trimethylgermanium)oxide and dimethylgermanium sulfide, were reported. This research aimed at understanding the vibrational modes and structural characteristics of these compounds, including this compound, through infrared spectroscopy. The study provides essential insights into the unique absorption characteristics of germanium methyl derivatives, which are critical for their application in materials science and chemistry (Brown, Okawara, & Rochow, 1960).
Polymer Synthesis Involving Germanium
This compound also finds applications in polymer science, particularly in the synthesis of poly(amides) and poly(imides) containing germanium in the main chain. The compound, through its derivatization to acid dichlorides, plays a critical role in the synthesis of these polymers, which are characterized by infrared spectroscopy and NMR. These polymers demonstrate significant thermal stability and glass transition temperatures, indicating the compound's utility in developing materials with desirable thermal properties (Tagle, Terraza, Leiva, & Valenzuela, 2006).
Synthesis of Cyclobutane and Germacyclobutane Derivatives
Research has also highlighted the use of this compound in synthesizing cyclobutane derivatives. For instance, the reaction of bis(lithiomethyl)dimethylsilane with dimethyldichlorosilane and dimethyldichlorogermane led to the formation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane and 1,1,3,3-tetramethyl-1-sila-3-germacyclobutane, respectively. These reactions showcase the compound's role in generating novel organometallic structures through Barbier reactions and other synthetic methodologies (Seyferth & Attridge, 1970).
Crystal Structure Analysis
Furthermore, this compound has been utilized in structural chemistry to understand the crystal and molecular structures of related compounds. Studies such as the deciphering of the crystal structure of bis(o-carboranyl)dimethylgermane have revealed insights into the valence angles and structural constraints imposed by the bulky substituents, highlighting the compound's significance in detailed structural analysis (Antipin, Furmanova, Yanovskii, & Struchkov, 1978).
Future Directions
properties
IUPAC Name |
bis(chloromethyl)-dimethylgermane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGGLCGFUDOSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533920 |
Source
|
Record name | Bis(chloromethyl)(dimethyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21581-91-9 |
Source
|
Record name | Bis(chloromethyl)(dimethyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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